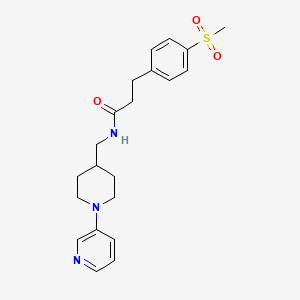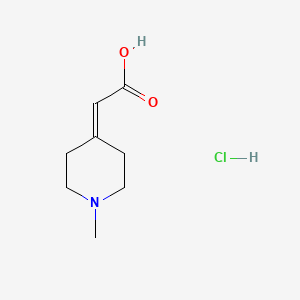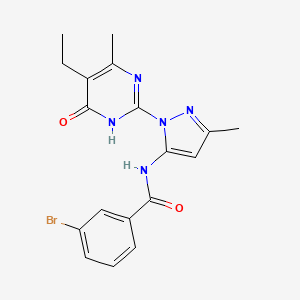
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, also known as MPTPE, is a chemical compound that has been studied for its potential use in scientific research. MPTPE is a selective inhibitor of the dopamine transporter, which is a protein that transports dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, MPTPE can increase the amount of dopamine in the synaptic cleft, which can lead to changes in behavior and physiology.
Aplicaciones Científicas De Investigación
Analytical Methods in Biological Fluids
Pyrrolidinophenone derivatives, similar in structure to the compound of interest, are analyzed in biological fluids to study their biotransformation and metabolites. Techniques like solid-phase extraction and chromatography-mass spectrometry are employed for their detection, providing insights into the analytical methods applicable for studying similar compounds (Synbulatov et al., 2019).
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, which share a methoxy group with the compound , have been studied for their atmospheric reactivity, particularly as tracers for biomass burning. Their degradation pathways and secondary organic aerosol (SOA) formation potentials highlight the environmental impact and chemical behavior of such compounds in the atmosphere (Liu et al., 2022).
Coumarin Derivatives in Pharmacology
Coumarins, like the targeted compound, are utilized in various industries and have multiple biological properties. The study of 3-hydroxycoumarin, for example, provides a basis for understanding the synthetic pathways, reactivity, and applications in biology of coumarin derivatives, which could inform research on structurally similar compounds (Yoda, 2020).
Environmental Behavior of Phenoxy Herbicides
The environmental behavior and sorption characteristics of phenoxy herbicides to soils and minerals could offer insights into how related compounds, such as "2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone," might interact with environmental matrices, providing a basis for understanding environmental persistence and mobility (Werner et al., 2012).
Redox Mediators in Organic Pollutant Treatment
The use of enzymes and redox mediators in the treatment of organic pollutants highlights a potential application area for similar compounds, especially in enhancing the efficiency of enzymatic degradation of recalcitrant compounds in industrial wastewaters (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-11-4-3-5-12(8-11)18-10-14(16)15-7-6-13(9-15)19-2/h3-5,8,13H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZAIHGJYDJSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dichloro-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2880313.png)
![ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2880314.png)

![3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2880317.png)
![(4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2880320.png)
![2-phenoxy-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2880321.png)



![(1R,2S)-2-[(4-chloro-2-fluoroanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2880328.png)


